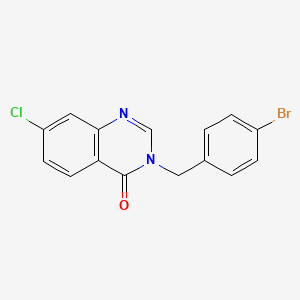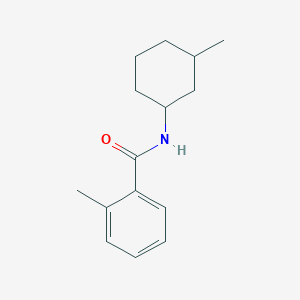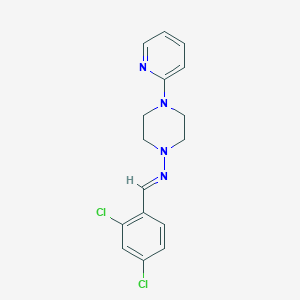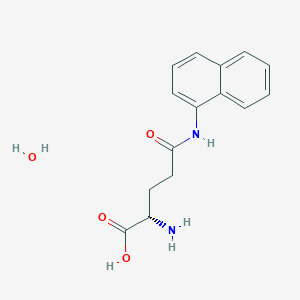
N'(1),N'(8)-Dibenzylideneoctanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’(1),N’(8)-Dibenzylideneoctanedihydrazide: is an organic compound characterized by the presence of two benzylidene groups attached to an octanedihydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(8)-Dibenzylideneoctanedihydrazide typically involves the condensation reaction between octanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Octanedihydrazide reacts with benzaldehyde in a 1:2 molar ratio.
Reaction Conditions: The mixture is heated under reflux for several hours, often in the presence of an acid catalyst like hydrochloric acid to facilitate the reaction.
Purification: The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of N’(1),N’(8)-Dibenzylideneoctanedihydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling are also implemented to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
N’(1),N’(8)-Dibenzylideneoctanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine compounds.
科学的研究の応用
Chemistry
In chemistry, N’(1),N’(8)-Dibenzylideneoctanedihydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, N’(1),N’(8)-Dibenzylideneoctanedihydrazide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its structural properties contribute to the development of materials with desirable mechanical and chemical characteristics.
作用機序
The mechanism of action of N’(1),N’(8)-Dibenzylideneoctanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- N,N’-Dibenzylideneethylenediamine
- N,N’-Dibenzylidenebutanedihydrazide
- N,N’-Dibenzylidenesuccinicdihydrazide
Uniqueness
Compared to similar compounds, N’(1),N’(8)-Dibenzylideneoctanedihydrazide stands out due to its longer aliphatic chain, which can influence its physical and chemical properties
特性
CAS番号 |
303065-54-5 |
|---|---|
分子式 |
C22H26N4O2 |
分子量 |
378.5 g/mol |
IUPAC名 |
N,N'-bis[(E)-benzylideneamino]octanediamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(28)26-24-18-20-13-7-4-8-14-20/h3-8,11-14,17-18H,1-2,9-10,15-16H2,(H,25,27)(H,26,28)/b23-17+,24-18+ |
InChIキー |
LDWMFPRPPWASFX-GJHDBBOXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)
![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)


![2-([1,1'-Biphenyl]-4-yloxy)-N'-(furan-2-ylmethylene)propanehydrazide](/img/structure/B11993967.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)


![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)

![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)

